molecular formula C10H17N3 B1145930 3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine CAS No. 1338247-33-8

3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine

Cat. No. B1145930
CAS RN: 1338247-33-8
M. Wt: 179.26208
InChI Key:
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Description

3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine (THPP) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. It is a versatile molecule that has shown great potential in the development of new drugs. THPP is synthesized through various methods, and its mechanism of action has been extensively studied. It has shown promising results in scientific research applications, and its biochemical and physiological effects have been investigated.

Mechanism of Action

The mechanism of action of 3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine is not fully understood, but it is believed to interact with various receptors and enzymes in the body. It has been shown to bind to the adenosine A2A receptor, which is involved in the regulation of inflammation and cell proliferation. 3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects:
3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. 3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. Additionally, 3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine has been shown to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine has several advantages for lab experiments. It is relatively easy to synthesize, and its mechanism of action has been extensively studied. 3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine has also been shown to have low toxicity, making it a safe molecule for lab experiments. However, 3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine has some limitations. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, 3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine has a short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for the study of 3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine. One area of research is the development of new drugs based on 3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine. 3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine has shown great potential in the treatment of various diseases, and further research is needed to explore its therapeutic potential. Another area of research is the investigation of the structure-activity relationship of 3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine. By studying the structure-activity relationship of 3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine, researchers can gain a better understanding of its mechanism of action and develop more potent analogs. Additionally, future research can focus on improving the solubility and pharmacokinetic properties of 3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine to enhance its effectiveness in vivo.

Synthesis Methods

3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine can be synthesized through various methods, including the one-pot reaction of 2-aminopyridine with an aldehyde or ketone in the presence of a Lewis acid catalyst. Another method involves the reaction of 2-aminopyridine with an α,β-unsaturated ketone in the presence of a Lewis acid catalyst. The synthesis of 3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine is relatively simple and can be carried out in a few steps, making it an attractive molecule for drug development.

Scientific Research Applications

3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine has shown promising results in scientific research applications. It has been studied for its potential in the treatment of various diseases, including cancer, inflammation, and neurological disorders. 3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. It has also been investigated for its anti-inflammatory properties and has shown to reduce inflammation in animal models. Additionally, 3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine has been studied for its potential in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

CAS RN

1338247-33-8

Molecular Formula

C10H17N3

Molecular Weight

179.26208

synonyms

3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine

Origin of Product

United States

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